molecular formula C19H17NO4 B1417939 (1R,2R)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid CAS No. 642995-15-1

(1R,2R)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid

Cat. No. B1417939
CAS RN: 642995-15-1
M. Wt: 323.3 g/mol
InChI Key: RPVXICJCKYVHHZ-CZUORRHYSA-N
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Description

(1R,2R)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid (DIBAC) is an organic compound that is widely used in scientific research. It is a structural isomer of 1,3-dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid (DIBAC), which is also known as 2-cyclohexanecarboxylic acid. DIBAC has many applications in the fields of biochemistry, physiology, and pharmacology. It is used in the synthesis of drugs, in the study of enzyme activity, and in the study of the effects of drugs on biological systems.

Scientific Research Applications

Guest Inclusion in Cyclic Imides

A study by Singh and Baruah (2013) explored the guest inclusion properties of cyclic imides related to (1R,2R)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid. The research focused on investigating the intermolecular hydrogen bonding and weak interactions between host molecules and various guests, revealing insights into the formation of channels and network structures in crystals (Singh & Baruah, 2013).

Preparation of Saturated Isoindole-fused Heterocycles

Stájer et al. (2002) reported the reaction of a compound closely related to (1R,2R)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid with various amines. This study provided valuable data on the synthesis of isoindolo derivatives, contributing to the understanding of the chemical behavior and potential applications of these compounds in medicinal chemistry and material science (Stájer et al., 2002).

Cytotoxic Activity of 1,8-Naphthalimide Derivatives

Marinov et al. (2019) investigated 1,8-Naphthalimide derivatives, including those related to (1R,2R)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid. The study focused on synthesizing new compounds and evaluating their cytotoxic effects against human tumor cell lines, providing insights into the potential therapeutic applications of these compounds (Marinov et al., 2019).

properties

IUPAC Name

(1R,2R)-2-(1,3-dioxobenzo[f]isoindol-2-yl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c21-17-14-9-11-5-1-2-6-12(11)10-15(14)18(22)20(17)16-8-4-3-7-13(16)19(23)24/h1-2,5-6,9-10,13,16H,3-4,7-8H2,(H,23,24)/t13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVXICJCKYVHHZ-CZUORRHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)N2C(=O)C3=CC4=CC=CC=C4C=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C(=O)O)N2C(=O)C3=CC4=CC=CC=C4C=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659740
Record name (1R,2R)-2-(1,3-Dioxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

642995-15-1
Record name (1R,2R)-2-(1,3-Dioxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2R)-2-(Naphthalene-2,3-dicarboximido)cyclohexanecarboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
(1R,2R)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid
Reactant of Route 3
(1R,2R)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid
Reactant of Route 4
(1R,2R)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid
Reactant of Route 5
Reactant of Route 5
(1R,2R)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid
Reactant of Route 6
Reactant of Route 6
(1R,2R)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid

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